molecular formula C19H18N2O4S2 B257392 N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE

N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B257392
M. Wt: 402.5 g/mol
InChI Key: BPXZWQMHGNKIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzyl, thienyl, and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the thienyl groups and the benzyl group. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl groups can yield sulfoxides or sulfones, while reduction of the isoxazole ring can produce various reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thienyl and isoxazole groups.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzyl group may facilitate binding to certain proteins or enzymes, while the thienyl and isoxazole groups can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE: shares similarities with other compounds containing benzyl, thienyl, and isoxazole groups.

    This compound: is unique due to the specific arrangement of these groups and the presence of the dioxidotetrahydro thienyl moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O4S2/c22-19(16-11-17(25-20-16)18-7-4-9-26-18)21(12-14-5-2-1-3-6-14)15-8-10-27(23,24)13-15/h1-7,9,11,15H,8,10,12-13H2

InChI Key

BPXZWQMHGNKIGN-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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